

Physical and chemical properties of 4-(Pyrrolidin-3-yloxy)-pyridine

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Compound of Interest

Compound Name: 4-(Pyrrolidin-3-yloxy)-pyridine

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An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)pyridine: A Versatile Catalyst and Building Block

Note to the Reader: The initial topic requested was "**4-(Pyrrolidin-3-yloxy)-pyridine**". However, a comprehensive search of authoritative chemical and scientific literature yielded insufficient specific data for this ether-linked compound to construct an in-depth technical guide that meets the required standards of scientific integrity. In contrast, the structurally related and widely utilized compound, 4-(Pyrrolidin-1-yl)pyridine (4-PPY), is extensively documented. To provide a valuable and factually grounded resource for researchers, this guide has been developed to focus on 4-(Pyrrolidin-1-yl)pyridine, a compound of significant interest in catalysis and drug development.

Introduction

4-(Pyrrolidin-1-yl)pyridine, often abbreviated as 4-PPY, is a heterocyclic organic compound that has carved a significant niche in both academic and industrial chemistry. Structurally, it consists of a pyridine ring substituted at the 4-position with a pyrrolidine ring via a nitrogen-carbon bond. [1] This arrangement makes it a powerful nucleophilic catalyst, often superseding its well-known counterpart, 4-Dimethylaminopyridine (DMAP), in efficacy. Its utility extends beyond catalysis, serving as a privileged scaffold in the synthesis of complex molecules for medicinal chemistry.[1][2] This guide offers a detailed exploration of its properties, synthesis, applications, and handling protocols, tailored for professionals in research and development.

Molecular Structure and Core Physicochemical Properties

The defining feature of 4-PPY is the direct linkage of the pyrrolidine nitrogen to the electron-deficient 4-position of the pyridine ring. This configuration allows for significant resonance stabilization of the positive charge that develops on the pyridine nitrogen upon nucleophilic attack, which is the mechanistic basis for its catalytic activity.

Figure 1: Chemical structure of 4-(Pyrrolidin-1-yl)pyridine.

Its physical and chemical characteristics are summarized below, providing a foundational dataset for experimental design.

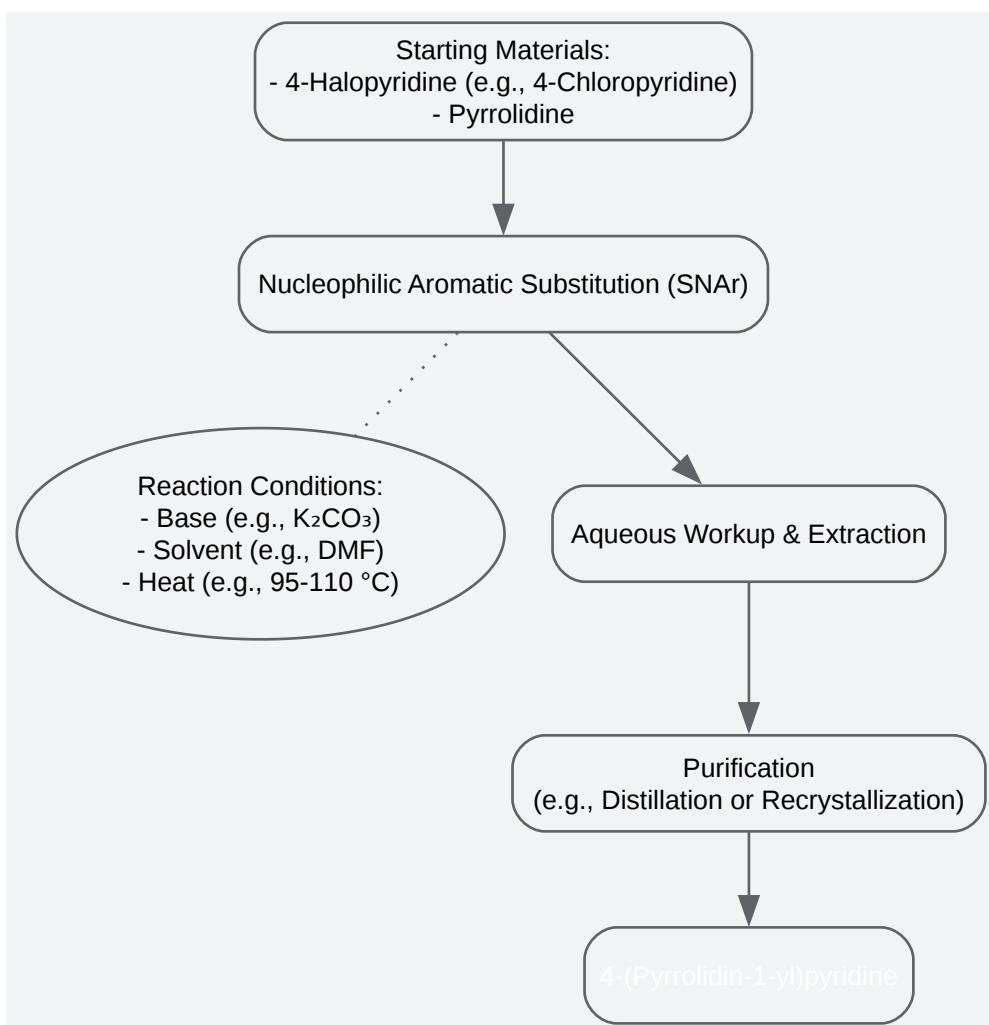
Table 1: Key Physicochemical Properties of 4-(Pyrrolidin-1-yl)pyridine

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₂ N ₂	[3][4]
Molecular Weight	148.21 g/mol	[4][5]
CAS Number	2456-81-7	[3][5]
Appearance	White to light brown crystalline solid	[3][6]
Melting Point	54 - 58 °C	[3][5]
Boiling Point	170 - 173 °C (at ~12-20 mmHg)	[3][5]
pKa	9.58 (in Acetonitrile)	[3][6]
Water Solubility	3 g/L (at 21 °C)	[6]
logP	1.85	[7]

Synthesis and Reactivity

Synthesis

4-PPY is typically synthesized via nucleophilic aromatic substitution (SNAr), where a pyridine ring with a suitable leaving group at the 4-position (e.g., a halogen) is reacted with pyrrolidine. The choice of reaction conditions, such as solvent and base, is critical for achieving high yields.



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Figure 2: Generalized synthetic workflow for 4-(Pyrrolidin-1-yl)pyridine.[8]

Alternative methods, such as the cyclocondensation of 4-aminopyridine with activated 1,4-dihalobutane derivatives, have also been developed, particularly for creating chiral analogs.[8]

Reactivity

The enhanced basicity of 4-PPY ($pK_a = 9.58$) compared to DMAP ($pK_a = 9.41$) is a key aspect of its reactivity.[3] This heightened basicity, coupled with the nucleophilicity of the exocyclic

nitrogen, makes it an exceptionally efficient "hypernucleophilic" acylation catalyst.[5][6] In acylation reactions, it reacts with an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to attack by a weakly nucleophilic alcohol than the original anhydride, thus dramatically accelerating the rate of acylation.

Applications in Drug Discovery and Organic Synthesis

The utility of 4-PPY is broad, spanning from industrial-scale catalysis to the intricate synthesis of pharmaceutical agents.

- **Hypernucleophilic Catalysis:** It is a catalyst of choice for acylation, esterification, and silylation reactions, especially for sterically hindered substrates where DMAP is less effective.[5][6] It is also employed in certain polymerization reactions.[5][6]
- **Medicinal Chemistry Scaffold:** The pyridine ring is a common feature in pharmaceuticals, acting as a bioisostere for phenyl groups and providing a key hydrogen bond acceptor.[9][10] The pyrrolidine moiety is also a top-ranked saturated heterocycle in FDA-approved drugs, valued for its ability to introduce three-dimensionality and specific stereochemistry into a molecule.[11] The combination in 4-PPY makes it and its derivatives attractive starting points for designing novel bioactive compounds targeting a wide range of diseases.[1][2]

Experimental Protocol: Catalyzed Esterification of a Hindered Alcohol

This protocol provides a robust method for the esterification of a secondary or tertiary alcohol, a common challenge in organic synthesis where 4-PPY excels.

Objective: To synthesize an ester from a sterically hindered alcohol and acetic anhydride, catalyzed by 4-PPY.

Materials:

- Sterically hindered alcohol (e.g., 1-Adamantanol)

- Acetic anhydride (1.5 equivalents)
- 4-(Pyrrolidin-1-yl)pyridine (0.1 equivalents)
- Triethylamine (TEA) (2.0 equivalents)
- Anhydrous Dichloromethane (DCM)
- Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

- Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the hindered alcohol (1.0 equivalent) and 4-PPY (0.1 equivalents) in anhydrous DCM.
- Addition of Reagents: Add triethylamine (2.0 equivalents) to the solution, followed by the dropwise addition of acetic anhydride (1.5 equivalents).
- Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.
- Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure ester.

Expertise & Causality:

- Why 4-PPY? Its superior nucleophilicity is required to activate the acetic anhydride for reaction with the poorly nucleophilic hindered alcohol.

- Why Triethylamine? TEA is a non-nucleophilic base used to scavenge the acetic acid byproduct of the reaction, driving the equilibrium towards the product and preventing protonation of the catalyst.
- Self-Validating System: The reaction can be validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, MS) of the purified product with the expected data for the target ester. A successful reaction will show the disappearance of the alcohol proton signal and the appearance of a new acetyl methyl signal in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum.

Safety and Handling

4-PPY is a hazardous substance and must be handled with appropriate precautions.

- GHS Hazards: The compound is classified as toxic if swallowed (H301) and causes severe skin burns and eye damage (H314).[3]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[12]
- Handling: Use only within a certified chemical fume hood to avoid inhalation of dust or vapors.[7][12] Avoid all contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] It is sensitive to air and light and should be stored under an inert atmosphere (e.g., Argon or Nitrogen).[7]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

4-(Pyrrolidin-1-yl)pyridine is a powerful and versatile molecule whose value is firmly established in modern organic chemistry. Its superior catalytic activity and its prevalence as a structural motif in bioactive compounds ensure its continued relevance. For researchers and drug development professionals, a comprehensive understanding of its physicochemical properties,

reactivity, and handling requirements is paramount for leveraging its full potential in the laboratory and beyond.

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